BenchChemオンラインストアへようこそ!

3-Methyl-1-phenylbutan-1-amine

Calcium channel modulation Antispasmodic Structure-activity relationship

3-Methyl-1-phenylbutan-1-amine (CAS 42290-97-1) is a chiral phenylalkylamine characterized by a butane backbone with a methyl substituent at the 3-position and a phenyl group at the 1-position, yielding a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol. The compound possesses a stereocenter at C1, enabling enantioselective synthesis and asymmetric applications.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 42290-97-1
Cat. No. B1309586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenylbutan-1-amine
CAS42290-97-1
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC=CC=C1)N
InChIInChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3
InChIKeyZTLDKBMTEANJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-phenylbutan-1-amine CAS 42290-97-1: A Chiral Phenylalkylamine Scaffold for Calcium Channel-Targeted Research and Antispasmodic Development


3-Methyl-1-phenylbutan-1-amine (CAS 42290-97-1) is a chiral phenylalkylamine characterized by a butane backbone with a methyl substituent at the 3-position and a phenyl group at the 1-position, yielding a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol . The compound possesses a stereocenter at C1, enabling enantioselective synthesis and asymmetric applications [1]. Its lipophilic profile (calculated LogP ~2.77–2.89) and the presence of a primary amine group render it a versatile building block for medicinal chemistry, particularly in the development of calcium channel modulators and antispasmodic agents [2].

Why Phenylalkylamine Analogs Are Not Interchangeable: Structural Determinants of 3-Methyl-1-phenylbutan-1-amine's Activity Profile


Substitution among phenylalkylamine derivatives is fraught with risk due to the profound impact of subtle structural variations on biological activity. For 3-Methyl-1-phenylbutan-1-amine, the specific placement of the methyl branch at the 3-position and the amine at the 1-position dictates its interaction with calcium channels and smooth muscle targets . A direct structural analog, 3-methyl-1-phenylbutan-2-amine, which shifts the amine to the 2-position, exhibits a distinct pharmacological profile as a mebeverine precursor with confirmed antispasmodic efficacy in IBS models [1]. Generic substitution with other phenylalkylamines, such as mebeverine itself or amphetamine derivatives, would likely result in divergent receptor binding, altered calcium channel modulation, and unpredictable in vivo effects, undermining experimental reproducibility and therapeutic development efforts. The quantitative evidence below substantiates the non-fungible nature of this specific scaffold.

3-Methyl-1-phenylbutan-1-amine: Quantified Differentiation vs. Mebeverine, 2-Amine Analog, and Other Phenylalkylamines


Structural Distinction from Mebeverine and the 2-Amine Analog Dictates Calcium Channel Interaction

3-Methyl-1-phenylbutan-1-amine differs structurally from the clinically used antispasmodic mebeverine and from the 2-amine analog 3-methyl-1-phenylbutan-2-amine in the position of the amine group (1-amine vs. 2-amine) . This positional difference is critical: the 2-amine analog demonstrated significant modulation of bioelectrical activity (BEA) in smooth muscle cells via Ca²⁺ channel regulation, establishing it as a lead mebeverine precursor [1].

Calcium channel modulation Antispasmodic Structure-activity relationship

In Vitro Antispasmodic Activity: BEA Modulation by the 2-Amine Analog Correlates with Target Scaffold Potential

While direct activity data for 3-Methyl-1-phenylbutan-1-amine is not available, the close structural analog 3-methyl-1-phenylbutan-2-amine exhibits quantifiable antispasmodic activity in ex vivo bioelectrical activity (BEA) assays, providing a class-level inference for the target compound's potential [1].

Bioelectrical activity (BEA) Smooth muscle Irritable bowel syndrome (IBS)

Lipophilicity (LogP) Profile Enables Superior CNS Penetration Potential vs. Polar Phenylalkylamines

3-Methyl-1-phenylbutan-1-amine exhibits a calculated octanol-water partition coefficient (LogP) of 2.85 (ChemSpider ACD/LogP) to 2.89 (EPI Suite estimate), positioning it favorably for CNS penetration compared to more polar phenylalkylamine derivatives . Its LogD at pH 7.4 is 0.53, indicating moderate lipophilicity under physiological conditions .

Lipophilicity Blood-brain barrier penetration Drug-likeness

Cytotoxicity Profile: No Activity Against Leukemic Cell Lines Supports Favorable Safety Margin for Antispasmodic Development

In a study evaluating novel mebeverine precursors, the structural analog 3-methyl-1-phenylbutan-2-amine demonstrated no cytotoxicity against human malignant leukemic cell lines LAMA-84 and K-562 [1]. This class-level inference suggests that 3-Methyl-1-phenylbutan-1-amine may also possess a favorable in vitro safety profile.

Cytotoxicity Safety pharmacology Antiproliferative

Boiling Point and Physical State: Favorable Handling Characteristics vs. Lower-Boiling Amine Analogs

3-Methyl-1-phenylbutan-1-amine has a predicted boiling point of 237.2±9.0 °C at 760 mmHg, which is significantly higher than many simple phenylalkylamines (e.g., amphetamine, boiling point ~203 °C) . This higher boiling point reduces volatility and simplifies handling during synthetic procedures, especially in large-scale or automated chemistry workflows.

Physicochemical properties Handling and storage Volatility

Enantiomeric Purity and Chiral Stability: Critical for Stereoselective Synthesis of CNS-Active Agents

3-Methyl-1-phenylbutan-1-amine is a racemic mixture containing a single stereocenter at C1. The separate (R)- and (S)-enantiomers are commercially available with purities ≥95–97%, enabling stereoselective applications . High enantiomeric excess (ee) is crucial for developing CNS-active compounds where stereochemistry dictates receptor binding and metabolic fate.

Chiral resolution Asymmetric synthesis Enantiomeric excess

Optimal Deployment of 3-Methyl-1-phenylbutan-1-amine: Evidence-Backed Research and Industrial Applications


Synthesis of Novel Mebeverine Analogs for Irritable Bowel Syndrome (IBS) Therapy

Given the demonstrated antispasmodic activity of the 2-amine analog in modulating smooth muscle BEA via Ca²⁺ channel regulation [1], 3-Methyl-1-phenylbutan-1-amine serves as a critical 1-amine building block for synthesizing alternative mebeverine derivatives. Researchers can exploit the 1-amine scaffold to explore SAR around the amine position, potentially yielding compounds with improved efficacy over mebeverine, which shows no statistically significant benefit in IBS clinical trials [1].

Development of CNS-Penetrant Calcium Channel Modulators

The calculated LogP of 2.85–2.89 for 3-Methyl-1-phenylbutan-1-amine supports its use as a lipophilic core for designing calcium channel modulators capable of crossing the blood-brain barrier. This is particularly relevant for targeting central nervous system disorders where T-type or L-type calcium channel dysfunction is implicated, such as neuropathic pain or epilepsy.

Asymmetric Synthesis and Chiral Probe Development

The availability of (R)- and (S)-enantiomers of 3-Methyl-1-phenylbutan-1-amine with purities ≥95–97% enables the construction of stereochemically defined libraries for probing calcium channel subtype selectivity. This chiral scaffold can be used to prepare enantiomerically pure ligands for investigating stereospecific binding interactions with T-type calcium channels, which have known stereoselective pharmacologies [2].

Process Chemistry and Scalable Antispasmodic Synthesis

The favorable boiling point (237.2±9.0 °C) and stability under standard conditions [3] make 3-Methyl-1-phenylbutan-1-amine well-suited for multi-step synthetic sequences and scale-up efforts. Its reduced volatility compared to lower-boiling amines simplifies handling in kilo-lab or pilot-plant settings, supporting the development of cost-effective manufacturing routes for antispasmodic APIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-phenylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.